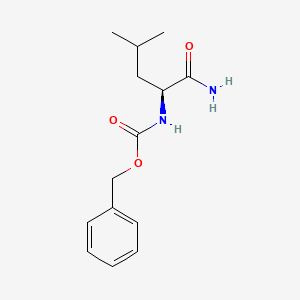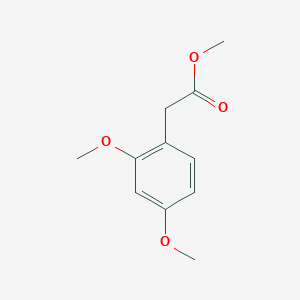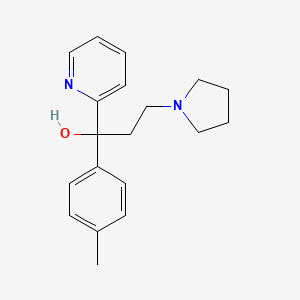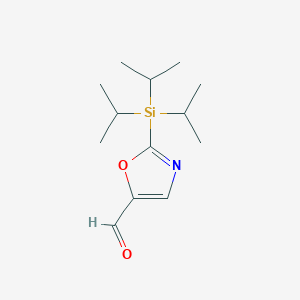
2-(Triisopropylsilyl)oxazole-5-carboxaldehyde
Overview
Description
2-(Triisopropylsilyl)oxazole-5-carboxaldehyde is a specialized organic compound characterized by its unique structure, which includes a triisopropylsilyl group attached to an oxazole ring with a carboxaldehyde functional group at the 5-position. This compound is of interest in various scientific research applications due to its potential reactivity and utility in synthetic chemistry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with oxazole-5-carboxaldehyde as the core structure.
Triisopropylsilyl Group Addition: The triisopropylsilyl group is introduced using reagents such as triisopropylsilyl chloride (TIPSCl) in the presence of a suitable base, such as imidazole or triethylamine.
Reaction Conditions: The reaction is usually carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.
Industrial Production Methods:
Scale-Up Considerations: Industrial-scale synthesis involves optimizing reaction conditions to maximize yield and minimize by-products.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like Dess-Martin periodinane to convert the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triisopropylsilyl group, often involving fluoride ions or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane, dichloromethane, room temperature.
Reduction: Sodium borohydride, methanol, 0°C to room temperature.
Substitution: Tetra-n-butylammonium fluoride (TBAF), acetonitrile, room temperature.
Major Products Formed:
Oxidation: 2-(Triisopropylsilyl)oxazole-5-carboxylic acid.
Reduction: 2-(Triisopropylsilyl)oxazole-5-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It can serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: Utilized in the synthesis of materials and chemicals with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, often involving the formation of covalent bonds or non-covalent interactions. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
2-(Trimethylsilyl)oxazole-5-carboxaldehyde: Similar structure but with a trimethylsilyl group instead of triisopropylsilyl.
2-(Triethylsilyl)oxazole-5-carboxaldehyde: Similar structure but with a triethylsilyl group.
2-(Tetraethylammonium)oxazole-5-carboxaldehyde: Different silyl group with a tetraethylammonium cation.
Uniqueness: The triisopropylsilyl group provides steric bulk and stability, making 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde distinct in its reactivity and applications compared to its counterparts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-tri(propan-2-yl)silyl-1,3-oxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2Si/c1-9(2)17(10(3)4,11(5)6)13-14-7-12(8-15)16-13/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQMBIDSILZYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C1=NC=C(O1)C=O)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471072 | |
| Record name | 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869542-45-0 | |
| Record name | 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





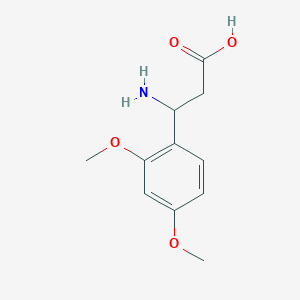

![2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B1600273.png)
![N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide](/img/structure/B1600274.png)


